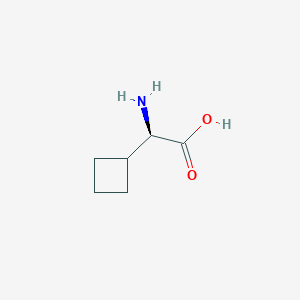
3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine
説明
3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine, also known as EMIPA, is a synthetic compound with a wide range of applications in the scientific research field. It has been used in various laboratory experiments, due to its unique properties and its ability to bind with other molecules. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of EMIPA.
科学的研究の応用
3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine has been used in a variety of scientific research applications. It has been used as a ligand in in vitro studies to study the binding affinity of various proteins. It has also been used as a fluorescent probe for the detection of metal ions and for the imaging of biological molecules. 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine has also been used in the study of enzyme inhibition, as well as in the synthesis of various organic compounds.
作用機序
The exact mechanism of action of 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine is not fully understood. However, it is believed to bind to proteins through hydrogen bonding and hydrophobic interactions. It is also believed to interact with metal ions through electrostatic interactions.
Biochemical and Physiological Effects
3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme tyrosinase, which is involved in the synthesis of melanin. It has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine has also been found to have anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
The use of 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is non-toxic and non-irritant. It also has a high binding affinity for proteins and metal ions. However, it can be difficult to purify and it is not very stable in solution.
将来の方向性
There are a number of potential future directions for the use of 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine. It could be used in the development of new drugs and therapies, as it has been found to have a variety of biochemical and physiological effects. It could also be used as a fluorescent probe for the imaging of biological molecules. Additionally, it could be used in the development of new synthetic methods and the synthesis of new organic compounds.
特性
IUPAC Name |
5-(1-ethyl-4-methoxyindol-2-yl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-3-18-11-5-4-6-13(19-2)9(11)7-12(18)10-8-14(15)17-16-10/h4-8H,3H2,1-2H3,(H3,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDXAUJKZYLLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C1C3=CC(=NN3)N)C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



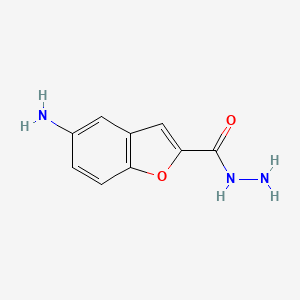


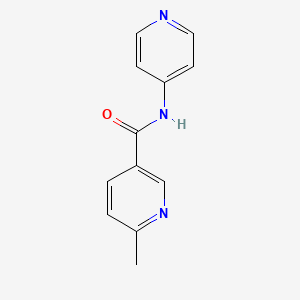
![Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine](/img/structure/B1387327.png)
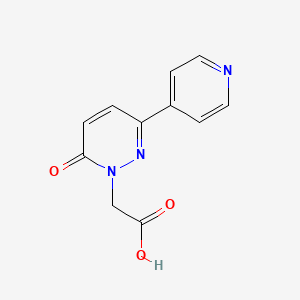
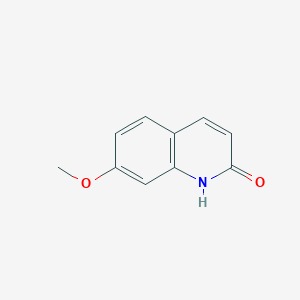
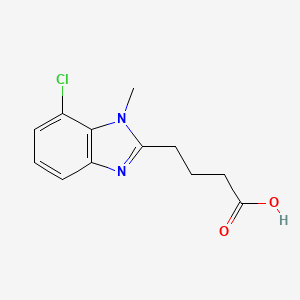
![3-[(4-Fluorophenoxy)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1387332.png)
![N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide](/img/structure/B1387334.png)

![3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1387338.png)
![2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1387339.png)
